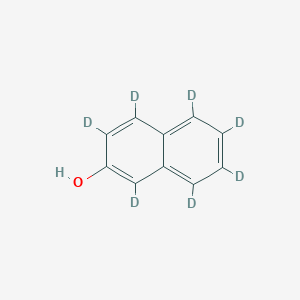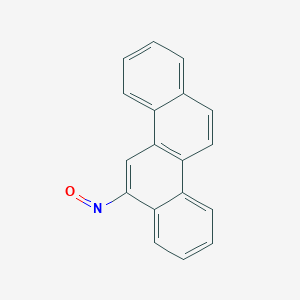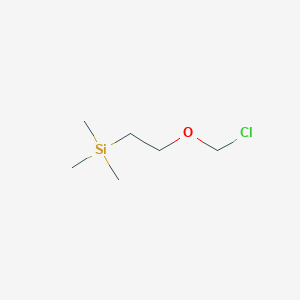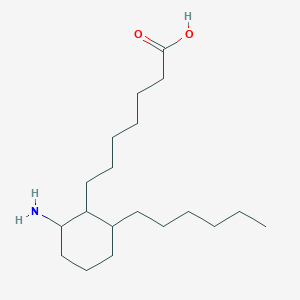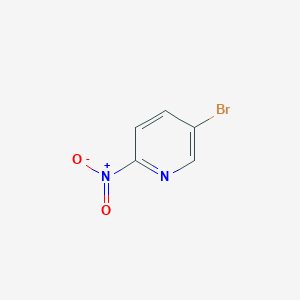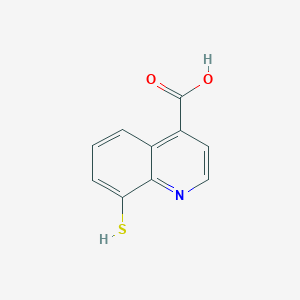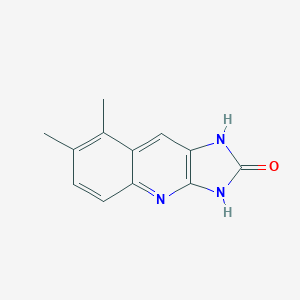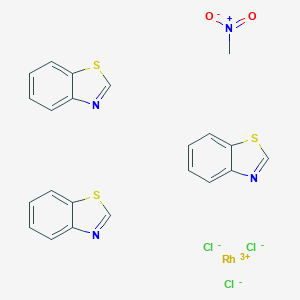![molecular formula C9H9ClO B047783 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride CAS No. 121675-98-7](/img/structure/B47783.png)
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride, also known as MBHC, is a highly reactive and versatile organic compound. It is widely used in the field of organic synthesis due to its ability to undergo a variety of chemical reactions. MBHC is a bicyclic compound that contains a carbonyl chloride functional group.
Mécanisme D'action
The mechanism of action of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride involves the nucleophilic attack of the carbonyl chloride functional group by a nucleophile such as an amine or alcohol. This reaction results in the formation of an amide or ester, respectively. 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride can also undergo reactions with other functional groups such as alkenes and alkynes.
Effets Biochimiques Et Physiologiques
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can cause irritation to the skin, eyes, and respiratory system. It is important to handle 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride with caution and to use appropriate protective equipment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride in lab experiments is its versatility in undergoing a variety of chemical reactions. It is also a relatively inexpensive reagent that is readily available. However, 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride is highly reactive and requires careful handling. It can also be difficult to control the reaction conditions due to its reactivity.
Orientations Futures
There are several future directions for the use of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride in scientific research. One potential application is in the synthesis of new pharmaceutical compounds with improved efficacy and reduced side effects. 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride could also be used in the development of new materials with unique properties. Additionally, further research could be conducted on the biochemical and physiological effects of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride to better understand its potential hazards and safety precautions.
Méthodes De Synthèse
The synthesis of 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride involves the reaction of 3-methylbicyclo[2.2.1]hepta-2,5-diene with phosgene. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is a colorless liquid that is highly reactive and requires careful handling.
Applications De Recherche Scientifique
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride has found a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis to introduce the carbonyl chloride functional group into organic molecules. 3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride has also been used in the synthesis of various pharmaceutical compounds, such as antihistamines, antipsychotics, and anti-inflammatory agents.
Propriétés
Numéro CAS |
121675-98-7 |
|---|---|
Nom du produit |
3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride |
Formule moléculaire |
C9H9ClO |
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
3-methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride |
InChI |
InChI=1S/C9H9ClO/c1-5-6-2-3-7(4-6)8(5)9(10)11/h2-3,6-7H,4H2,1H3 |
Clé InChI |
PUPFEVNAWKNZDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2CC1C=C2)C(=O)Cl |
SMILES canonique |
CC1=C(C2CC1C=C2)C(=O)Cl |
Synonymes |
Bicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride, 3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



